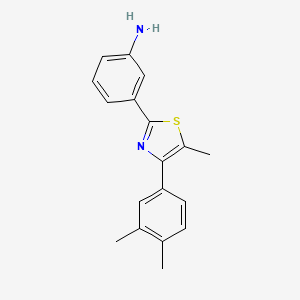
2-Chloro-5-cyclopentylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyclopentylthiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 2-position and a cyclopentyl group at the 5-position. Thiazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopentylthiazole typically involves the reaction of cyclopentanone with thioamide and a chlorinating agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.
Solvents: Common solvents used include chloroform, dichloromethane, and other organic solvents.
Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopentylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other hydride donors are used for reduction.
Major Products
Substituted Thiazoles: Products formed from substitution reactions.
Sulfoxides and Sulfones: Products formed from oxidation reactions.
Dihydrothiazoles: Products formed from reduction reactions.
Scientific Research Applications
2-Chloro-5-cyclopentylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopentylthiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
2-Chloro-5-cyclopentylthiazole can be compared with other thiazole derivatives:
2-Chloro-5-chloromethylthiazole: Another thiazole derivative with a chlorine atom at the 2-position and a chloromethyl group at the 5-position. It is used as an intermediate in the synthesis of pesticides.
2-Chloro-5-nitrothiazole: Contains a nitro group at the 5-position and is known for its antimicrobial properties.
2-Chloro-5-methylthiazole: Contains a methyl group at the 5-position and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C8H10ClNS |
|---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
2-chloro-5-cyclopentyl-1,3-thiazole |
InChI |
InChI=1S/C8H10ClNS/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
KUKCPYURWNQMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


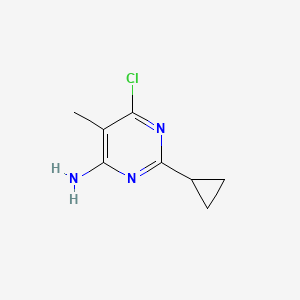

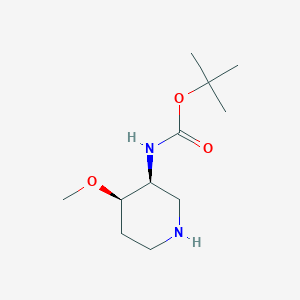
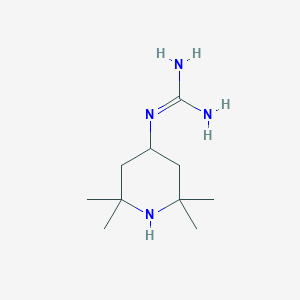
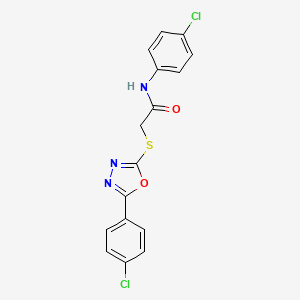
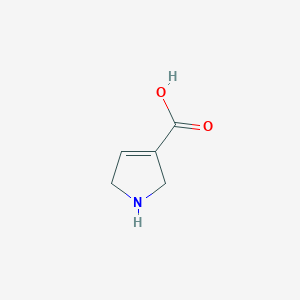
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
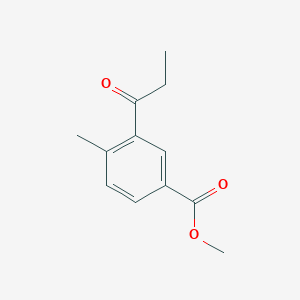
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
